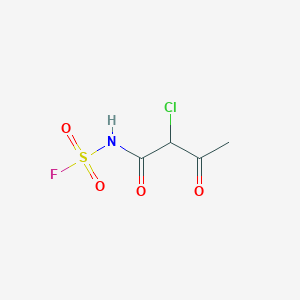
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a sulfamoyl fluoride group, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride typically involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as NaF, KF, HF, or SbF₃ .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield a sulfamide derivative.
科学研究应用
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and polysulfamides.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures.
Biology and Medicine: It serves as a bioisostere for amides, ureas, and carbamates, making it valuable in medicinal chemistry for the development of new drugs.
作用机制
The mechanism of action of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride involves the interaction of the sulfamoyl fluoride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
相似化合物的比较
Sulfamoyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.
Sulfonyl Fluorides: These compounds have a similar reactivity profile but differ in the presence of a sulfonyl group instead of a sulfamoyl group.
Uniqueness: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is unique due to its specific combination of a sulfamoyl fluoride group with a chloro-dioxobutyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications .
属性
分子式 |
C4H5ClFNO4S |
|---|---|
分子量 |
217.60 g/mol |
IUPAC 名称 |
N-(2-chloro-3-oxobutanoyl)sulfamoyl fluoride |
InChI |
InChI=1S/C4H5ClFNO4S/c1-2(8)3(5)4(9)7-12(6,10)11/h3H,1H3,(H,7,9) |
InChI 键 |
OTPDUONJJQKHJB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NS(=O)(=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
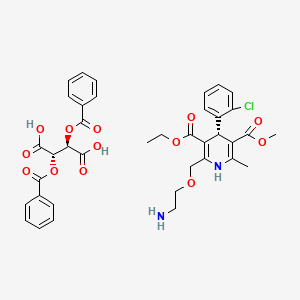



![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
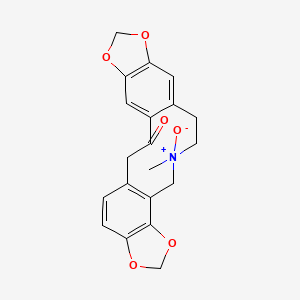

![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
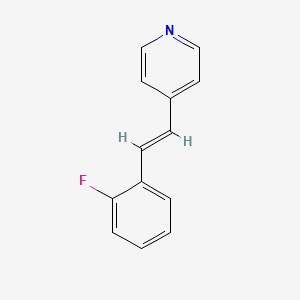
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)

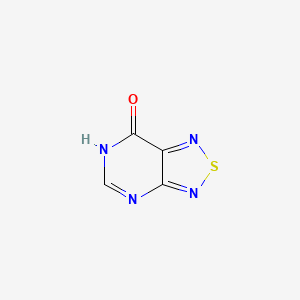
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
